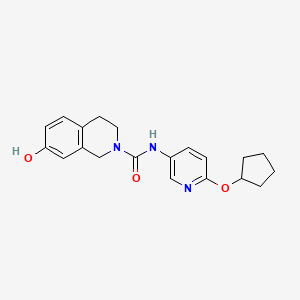![molecular formula C16H16FN7O2 B6751824 [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone](/img/structure/B6751824.png)
[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone is a complex organic compound that features a morpholine ring, a fluorophenyl group, and a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The triazole moiety can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining consistency and quality.
化学反应分析
Types of Reactions
[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone may be studied for its potential as a pharmaceutical agent. Its triazole moiety is known for its bioactivity, which could lead to the development of new drugs.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. The presence of the triazole ring suggests possible antifungal or antibacterial properties, making it a candidate for drug development.
Industry
In industry, the compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone involves its interaction with specific molecular targets. The triazole moiety can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar triazole moiety.
Fluconazole: Another triazole antifungal agent.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
What sets [2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone apart is its combination of a morpholine ring and a fluorophenyl group, which may confer unique chemical and biological properties not found in other triazole compounds. This unique structure could lead to novel applications and enhanced efficacy in various fields.
属性
IUPAC Name |
[2-(2-fluorophenyl)morpholin-4-yl]-[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O2/c1-10-20-14(22-24(10)16-18-9-19-21-16)15(25)23-6-7-26-13(8-23)11-4-2-3-5-12(11)17/h2-5,9,13H,6-8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPRKMGZJZZQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=NC=NN2)C(=O)N3CCOC(C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone](/img/structure/B6751743.png)
![2,7-dimethyl-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6751747.png)
![1-[(3-fluorophenyl)methyl]-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-3-carboxamide](/img/structure/B6751752.png)
![3-[(4-phenyl-1,4-diazepan-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6751757.png)
![1-Methyl-1-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B6751763.png)
![1-(2-Methylpiperidin-1-yl)-2-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6751771.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B6751776.png)

![2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)-1-[4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B6751803.png)
![2-(4-Methylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B6751807.png)
![3-[(5-methyl-2-phenylmorpholin-4-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6751816.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-3-yl)methanone](/img/structure/B6751828.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6751843.png)
![4-[3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6751846.png)
